1,1,1-Tris(diphenylphosphino)methane
Description
Nomenclature and Chemical Structure of HC(PPh₂)₃
1,1,1-Tris(diphenylphosphino)methane is systematically known by its IUPAC name, bis(diphenylphosphino)methylphosphine . sigmaaldrich.com However, it is more commonly referred to in chemical literature by the trivial name triphos or its formula, HC(PPh₂)₃ . lookchem.com Other synonyms include methylidynetris(diphenylphosphine) and tris(diphenylphosphino)methane. lookchem.com
The chemical structure consists of a central carbon atom (the methane (B114726) unit) bonded to a hydrogen atom and three diphenylphosphino [-P(C₆H₅)₂] groups. evitachem.com This arrangement gives the molecule a tripod-like geometry. The presence of three phosphorus atoms, each bearing two bulky phenyl rings, results in a sterically demanding ligand.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 28926-65-0 |
| Molecular Formula | C₃₇H₃₁P₃ |
| Molecular Weight | 568.57 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 168-172 °C |
| IUPAC Name | bis(diphenylphosphino)methylphosphine |
| InChI Key | KYDFRUPZLLIHQE-UHFFFAOYSA-N |
Data sourced from multiple references. evitachem.comlookchem.comsigmaaldrich.com
Ligand Classification: Tripodal, Tridentate Phosphine (B1218219) Characteristics
In coordination chemistry, this compound is classified as a tripodal, tridentate phosphine ligand . evitachem.comlookchem.comwikipedia.org This classification arises from its distinct structural and bonding capabilities:
Tridentate: The ligand possesses three phosphorus donor atoms, each capable of coordinating to a metal center. This allows it to bind to a metal at three distinct points, a characteristic known as tridentate coordination. evitachem.comlookchem.com
Tripodal: The three phosphino (B1201336) groups are connected to a single apical carbon atom, creating a "tripod" shape. wikipedia.org This geometry enforces a specific facial coordination mode (often denoted as fac), where the three phosphorus atoms occupy one face of the metal's coordination polyhedron, typically resulting in P-M-P bond angles of approximately 90°. This contrasts with linear tridentate ligands which tend to occupy meridional positions (mer).
Chelating Ligand: By binding to a single metal center through multiple donor atoms, HC(PPh₂)₃ acts as a chelating agent. The chelate effect, resulting from the formation of stable ring structures upon coordination, enhances the stability of the resulting metal complexes compared to those with analogous monodentate phosphine ligands.
The coordination behavior of HC(PPh₂)₃ can be compared to related phosphine ligands like 1,1-bis(diphenylphosphino)methane (dppm), which is a bidentate chelating ligand forming a four-membered ring upon coordination. wikipedia.org The tripodal nature of HC(PPh₂)₃ provides a pre-organized and rigid framework for metal coordination.
Significance in Modern Inorganic and Organometallic Chemistry
The unique structural features of this compound have established it as a significant ligand in contemporary inorganic and organometallic chemistry. evitachem.com Its primary importance lies in its ability to form stable complexes with a wide array of transition metals. lookchem.comwikipedia.org
Key areas of significance include:
Stabilization of Metal Complexes: The strong chelate effect and the specific geometry imposed by the tripodal structure allow HC(PPh₂)₃ to stabilize various metal centers in different oxidation states and coordination environments. lookchem.com This stability is crucial for the isolation and study of reactive intermediates in chemical reactions. evitachem.com
Homogeneous Catalysis: Complexes derived from this ligand are utilized in catalysis, where the ligand framework can influence the activity and selectivity of the metal catalyst. evitachem.comlookchem.com For instance, rhodium complexes of the related ligand 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (a close structural analog) have been instrumental in studying the mechanistic steps of catalytic processes like alkene hydrogenation. wikipedia.org The defined coordination sphere provided by the triphos ligand allows for systematic investigation of catalytic cycles.
Precursor in Materials Science: The compound serves as a building block in the synthesis of novel materials, including phosphine-based polymers. evitachem.com
Fundamental Research: It is widely used in fundamental chemical research to explore the properties and reactivity of metal complexes. lookchem.com Its ability to enforce a facial coordination geometry makes it a valuable tool for synthesizing specific isomers of metal complexes, allowing for detailed spectroscopic and structural analysis.
The ligand's capacity to form strong, well-defined complexes with a broad range of metals ensures its continued relevance in the development of new catalysts and advanced materials. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
bis(diphenylphosphanyl)methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDFRUPZLLIHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390702 | |
| Record name | Methanetriyltris(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28926-65-0 | |
| Record name | Methanetriyltris(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28926-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1,1,1 Tris Diphenylphosphino Methane
Historical Development of Synthetic Routes for Polyphosphine Ligands
The development of synthetic routes for polyphosphine ligands has been integral to the advancement of coordination chemistry and catalysis. researchgate.net Tertiary phosphines (PR₃) are particularly valued for their tunable steric and electronic properties. cardiff.ac.uk Historically, the synthesis of simple bidentate phosphines paved the way for more complex structures. A classic example is the preparation of 1,1-Bis(diphenylphosphino)methane (dppm), first synthesized via the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758) (CH₂Cl₂). wikipedia.org This nucleophilic substitution reaction represents a fundamental approach to forming P-C bonds in phosphine (B1218219) ligand synthesis.
The extension from bidentate to multidentate, tripodal ligands like 1,1,1-Tris(diphenylphosphino)methane marked a significant evolution in ligand design. While mono- and bidentate phosphines were extensively exploited in catalysis for decades, multidentate phosphines initially received less attention due to their tendency to form stable, coordinatively saturated complexes. researchgate.net However, the demand for more robust catalysts for challenging transformations, such as the reduction of carboxylic acid derivatives and biomass conversion, has spurred the development of synthetic strategies for these complex ligands. researchgate.net Early methods often involved multi-step procedures using phosphonium (B103445) salts and phosphine oxides as intermediates to build the polyphosphine framework. nih.gov
Preparation via Organometallic Precursors
The primary synthesis of this compound relies on the use of highly reactive organometallic precursors, specifically alkali metal phosphides. This method is analogous to the historical synthesis of dppm and represents a powerful strategy for forming multiple carbon-phosphorus bonds.
The most common route involves the reaction of a metal diphenylphosphide with a suitable polyhalogenated methane (B114726) source. The key organometallic precursor is typically lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂). These are generated in situ by reacting diphenylphosphine (B32561) (Ph₂PH) with an organolithium reagent like n-butyllithium or by the reductive cleavage of triphenylphosphine (B44618) (PPh₃) with an alkali metal.
The general reaction scheme proceeds as follows: Step 1: Generation of the phosphide (B1233454) nucleophile
Ph₂PH + n-BuLi → LiPPh₂ + BuH or PPh₃ + 2 Na → NaPPh₂ + NaPh
Step 2: Nucleophilic substitution
3 LiPPh₂ + HCCl₃ → HC(PPh₂)₃ + 3 LiCl
In this second step, chloroform (B151607) (HCCl₃) serves as the electrophilic methane source. The three diphenylphosphide units sequentially displace the chloride ions to form the final tripodal ligand.
| Precursor Type | Example Compound | Role in Synthesis |
| Organometallic Phosphide | Lithium Diphenylphosphide (LiPPh₂) | Nucleophile |
| Polyhalogenated Methane | Chloroform (HCCl₃) | Electrophilic carbon source |
| Starting Phosphine | Diphenylphosphine (Ph₂PH) | Source of the diphenylphosphino group |
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound is critical for achieving high yields and purity. The process involves careful control over several reaction parameters to manage the high reactivity of the organometallic intermediates and prevent the formation of side products.
Temperature Control: The generation of the lithium phosphide and the subsequent substitution reaction are typically carried out at low temperatures (e.g., -78 °C to 0 °C). This is crucial to prevent side reactions, such as the degradation of the organolithium reagent or unwanted reactions involving the solvent.
Solvent Choice: Anhydrous, non-protic solvents are essential. Tetrahydrofuran (THF) is commonly used as it effectively solvates the organometallic species and is relatively stable under the reaction conditions. The absence of water is critical to avoid quenching the highly basic and nucleophilic phosphide reagent.
Stoichiometry: Precise control of the stoichiometry is vital. A slight excess of the lithium phosphide may be used to ensure complete reaction of the chloroform, but a large excess can lead to purification challenges.
Purification: The workup procedure is key to isolating the pure product. After the reaction, the mixture is typically quenched, and the product is extracted into an organic solvent. Recrystallization from a suitable solvent system, such as toluene/pentane, is often employed to obtain the white, crystalline solid product with high purity (≥97%). sigmaaldrich.comcore.ac.uk The need for fine optimization is a recurring theme in phosphine chemistry, as both reactants and products can coordinate to metals, potentially leading to catalyst inhibition in subsequent applications. acs.org
Challenges and Future Prospects in Ligand Synthesis
Despite established methods, the synthesis of this compound and other polyphosphine ligands is not without its challenges. The primary difficulties stem from the air and moisture sensitivity of the organometallic reagents and intermediates, necessitating the use of inert atmosphere techniques (e.g., Schlenk lines or gloveboxes). Ensuring complete reaction and separating the desired product from starting materials and byproducts can also be complex.
Looking forward, the field of ligand synthesis continues to evolve. Key future prospects include:
Development of More Efficient Routes: Research is ongoing to develop synthetic pathways that are more atom-economical, require less stringent reaction conditions, or produce higher yields with easier purification.
Novel Ligand Architectures: While symmetrical tripodal ligands like this compound are well-studied, there is growing interest in unsymmetrical and chiral triphosphine (B1213122) ligands. nih.gov These less-studied ligands offer new possibilities for stereoselective control in asymmetric catalysis.
Functionalized Ligands: The incorporation of additional functional groups into the ligand backbone is a promising area. These functionalities can be used to immobilize catalysts on solid supports or to introduce new electronic or steric properties.
Addressing Stability and Optimization: A significant challenge remains the optimization of ligand stability and the prediction of their behavior in catalytic systems. nih.gov Future research will likely focus on computational modeling and high-throughput screening to accelerate the design and synthesis of next-generation polyphosphine ligands for specific catalytic applications, such as the production of ammonia (B1221849) from dinitrogen. researchgate.net
Catalytic Applications of 1,1,1 Tris Diphenylphosphino Methane Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Phosphine (B1218219) ligands are pivotal in this field, as their electronic and steric properties can be finely tuned to control the activity and selectivity of metal catalysts. core.ac.uk 1,1,1-Tris(diphenylphosphino)methane, as a bulky and electron-rich tripodal ligand, has the potential to form stable and reactive complexes with a variety of transition metals, making it a candidate for various catalytic transformations.
Redox Catalysis and Role as a Reducing Agent
While phosphine ligands are known to participate in redox processes by stabilizing different oxidation states of a metal center, specific and detailed research on the role of this compound complexes in redox catalysis or as direct reducing agents is not extensively documented in the available scientific literature. In principle, the phosphorus atoms in the triphos ligand can be oxidized, suggesting a potential role as a reducing agent. However, dedicated studies focusing on this application for this specific ligand are scarce. The reactivity of related bis(diphenylphosphino)methane (B1329430) (dppm) complexes in redox reactions has been investigated, but direct extrapolation to the triphos system is not always straightforward.
C-C Bond Formation Reactions
Carbon-carbon bond formation is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, often employing phosphine ligands, are a powerful tool for this purpose. chemscene.com
The 1,2-difunctionalization of alkenes is a valuable transformation that introduces two new functional groups across a double bond. While phosphine-catalyzed methodologies for such reactions are known, there is a notable lack of specific examples in the scientific literature detailing the use of this compound complexes for this purpose. Research in this area has predominantly focused on other types of phosphine ligands.
The synthesis of heterocyclic compounds, such as pyrrolidines, is of great interest due to their prevalence in biologically active molecules. amazonaws.commdpi.com Catalytic cyclization reactions provide an efficient route to these structures. Although phosphine ligands are employed in various cyclization strategies, a thorough review of the literature reveals a lack of specific studies where this compound complexes are used for the synthesis of pyrrolidine (B122466) derivatives or other similar cyclization reactions.
Other Organic Transformations and Enhanced Activity/Selectivity.
The application of this compound complexes in other specific organic transformations is not widely reported. While the ligand's structural and electronic properties suggest potential for enhancing catalytic activity and selectivity, concrete research findings to support this for a broad range of reactions are limited. The related ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349), has been shown to be effective in various coupling reactions, but similar detailed studies for this compound are not as prevalent. acs.org
Catalyst Design Principles and Mechanistic Insights
The design of effective homogeneous catalysts relies on a deep understanding of the relationship between the ligand structure, the metal center, and the reaction mechanism. Tripodal phosphine ligands like this compound offer a unique platform for catalyst design due to their specific coordination geometry. nih.govacs.org
The rigid, pre-organized structure of a tripodal ligand can enforce a specific coordination environment around the metal center, which can lead to enhanced stability and selectivity. The three phosphine donors can bind to a metal in a facial (fac) or meridional (mer) fashion, influencing the accessibility of the catalytic site. Mechanistically, the electronic properties of the phosphine groups, which are generally electron-donating, can modulate the reactivity of the metal center, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination.
While detailed mechanistic studies specifically involving this compound complexes in the aforementioned catalytic reactions are not abundant, the general principles of phosphine ligand effects in catalysis provide a framework for understanding their potential behavior. The steric bulk of the diphenylphosphino groups can also play a crucial role in controlling substrate approach and product selectivity.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₃₇H₃₁P₃ |
| Molecular Weight | 568.58 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 28926-65-0 |
Role of Ligand Sterics and Electronics in Catalytic Activity
The catalytic efficacy of metal complexes is profoundly influenced by the steric and electronic characteristics of their ligands. For phosphine ligands, these properties are often quantified by the Tolman cone angle (a measure of steric bulk) and electronic parameters derived from spectroscopic data (e.g., from the CO stretching frequencies in metal carbonyl complexes). csic.es
The structure of this compound, with its three bulky diphenylphosphino groups, suggests a significant steric presence around the metal center to which it coordinates. This steric hindrance can play a crucial role in determining the selectivity of a catalytic reaction by controlling the access of substrates to the metal's active site. For instance, in reactions like hydroformylation, the steric environment can influence the ratio of linear to branched aldehyde products.
Electronically, the phosphorus atoms in tdpme act as σ-donors and π-acceptors. The electron-donating ability of the phosphine ligand influences the electron density at the metal center, which is a key factor in oxidative addition and reductive elimination steps in many catalytic cycles. While specific electronic parameters for tdpme are not widely documented, the presence of three phosphine groups is expected to create a highly electron-rich metal center, enhancing its reactivity in certain catalytic transformations.
| Ligand | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) in cm⁻¹) |
| Triphenylphosphine (B44618) (PPh₃) | 145 | 2068.9 |
| Tri(p-tolyl)phosphine | 145 | 2066.7 |
| Tri(o-tolyl)phosphine | 194 | 2060.3 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |
| Trimethylphosphine (PMe₃) | 118 | 2064.1 |
This table is for illustrative purposes to show the range of steric and electronic properties of common phosphine ligands. Specific data for this compound is not available in the provided search results.
Reaction Mechanism Elucidation through Spectroscopic and Computational Methods
Understanding the intricate steps of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. Spectroscopic techniques and computational modeling are indispensable tools for elucidating these reaction mechanisms.
Spectroscopic Methods:
³¹P NMR Spectroscopy: This is a particularly powerful technique for studying phosphine-containing complexes. The chemical shift (δ) and coupling constants (J) in ³¹P NMR spectra provide a wealth of information about the coordination environment of the phosphorus atoms. nih.govresearchgate.net For instance, a significant change in the chemical shift of the tdpme ligand upon coordination to a metal center can confirm complex formation. Furthermore, the observation of different signals can indicate various species in solution, such as catalytic intermediates. While detailed ³¹P NMR studies on tdpme complexes are not extensively reported in the provided literature, studies on the related bis(diphenylphosphino)methane (dppm) ligand show that the ³¹P NMR chemical shift is a good indicator of its chelation mode. rsc.org For example, in platinum complexes, a marked upfield shift is observed for chelating dppm. rsc.org One could anticipate similar diagnostic utility for the ³¹P NMR spectra of tdpme complexes.
Infrared (IR) Spectroscopy: In catalytic systems involving carbonyl ligands (CO), IR spectroscopy is used to probe the electronic properties of the catalyst. The stretching frequency of the C-O bond is sensitive to the electron density on the metal center, which is in turn influenced by the donor properties of other ligands like tdpme.
Computational Methods:
Density Functional Theory (DFT): Computational studies, particularly DFT calculations, have become increasingly important for mapping out the potential energy surfaces of catalytic reactions. rsc.org These calculations can provide insights into the structures and energies of reactants, transition states, and intermediates that may be too transient to observe experimentally. For catalysts containing tdpme, DFT could be employed to model the entire catalytic cycle, for example, in a hydroformylation or carbonylation reaction, to identify the rate-determining step and understand the origins of selectivity. While the provided search results mention computational studies for other phosphine ligands, specific DFT studies detailing the mechanism of catalysis by tdpme complexes were not found. rsc.org
Industrial Relevance and Potential
The unique structural features of this compound make it a ligand with considerable potential for industrial applications, although specific large-scale industrial processes utilizing tdpme are not widely documented in the public domain. evitachem.com The ability of this tridentate ligand to form stable complexes with a variety of transition metals is a key attribute for developing robust catalysts. evitachem.com
The primary potential of tdpme-based catalysts lies in the synthesis of complex organic molecules, such as those found in pharmaceuticals, agrochemicals, and fine chemicals. The well-defined coordination sphere provided by the tdpme ligand can lead to high selectivity in catalytic transformations, which is a critical requirement in these industries.
For example, in hydroformylation, a large-scale industrial process for the production of aldehydes from alkenes, the choice of ligand is crucial for controlling the regioselectivity (linear vs. branched aldehydes). acs.org While ligands like triphenylphosphine are commonly used, the development of new ligand systems is an ongoing area of research to improve catalyst activity and selectivity under milder conditions. The tridentate nature of tdpme could offer advantages in terms of catalyst stability and preventing ligand dissociation, which can be a deactivation pathway.
Similarly, in palladium-catalyzed carbonylation reactions, which are used to produce esters and other carbonyl-containing compounds, the ligand plays a vital role in determining the reaction outcome. nih.gov The strong coordination of tdpme could be beneficial in maintaining the active catalytic species throughout the reaction.
While the direct industrial application of tdpme may not yet be widespread, its properties make it a valuable tool for academic research in catalysis. The insights gained from studying the catalytic behavior of tdpme complexes can contribute to the rational design of new, more efficient catalysts for a variety of important chemical transformations.
Organometallic Chemistry and Precursor Applications of Hc Pph2 3
Precursor Role in Metal Complex Synthesis
The tripodal nature of 1,1,1-Tris(diphenylphosphino)methane, often abbreviated as "tripod," makes it an excellent building block for constructing complex organometallic compounds. Its three phosphorus donor atoms can bind to one, two, or three metal centers, facilitating the synthesis of both monometallic and polymetallic complexes.
A key application of HC(PPh₂)₃ is in the directed synthesis of heterobimetallic complexes, where two different metals are held in close proximity. This is achieved by using the ligand to bridge the distinct metal centers. For instance, the ligand has been successfully used to construct heterobimetallic complexes containing both iron and rhodium. rsc.org The resulting complex, [(CO)₅FeRh(tripod)]⁺, demonstrates how the ligand can enforce a structure that includes a direct metal-metal bond. rsc.org
The ligand is also instrumental in creating strained monometallic complexes. In one example, the iron complex [Fe{HC(PPh₂)₃}(Cp)][PF₆] (where Cp is cyclopentadienyl) was synthesized in high yield (96%) through the ultraviolet irradiation of [Fe(p-xylene)(Cp)][PF₆] with HC(PPh₂)₃. uky.edu This reaction provides the first instance of the HC(PPh₂)₃ ligand coordinating to a single metal atom in an η³ fashion, where all three phosphorus atoms bind to the iron center. uky.edu
The general synthetic approach involves reacting the phosphine (B1218219) ligand with a suitable metal precursor. mdpi.com For example, transition metal complexes are often formed by reacting the ligand with a metal halide or another precursor complex in a suitable solvent like dichloromethane (B109758). mdpi.com
Exploration of Novel Organometallic Architectures
The rigid yet adaptable geometry of HC(PPh₂)₃ allows for the formation of unique and previously inaccessible organometallic architectures. Its ability to act as a "capping" ligand is a significant feature.
The η³ coordination mode observed in the [Fe{HC(PPh₂)₃}(Cp)]⁺ cation is a prime example of a novel architecture facilitated by this ligand. uky.edu X-ray crystallography revealed that the three phosphorus atoms are all bonded to the iron atom, creating a strained tricyclic system where the P-C-P angles are all less than 90°. uky.edu This strained "claw" arrangement demonstrates the ligand's capacity to stabilize unusual coordination geometries.
Furthermore, HC(PPh₂)₃ is adept at complexing the triangular faces of tetranuclear metal clusters. acs.org Research has shown its ability to cap Co₄ carbonyl clusters, leading to the formation of complexes like (π-toluene)[HC(PPh₂)₃]Co₄(CO)₆. acs.org In this structure, the three phosphorus atoms of the ligand bind to three different cobalt atoms of a triangular face of the Co₄ cluster. This capping ability is crucial for stabilizing cluster frameworks and studying the reactivity of their surfaces.
The ligand also plays a critical role in forming bimetallic structures where the metal centers are bridged. In the heterobimetallic complex [(CO)₅FeRh(tripod)]⁺, the ligand not only connects the iron and rhodium atoms but also supports the existence of a direct bond between them. rsc.org
| Complex Name | Metal(s) | Structural Feature | Coordination Mode | Reference |
| [Fe{HC(PPh₂)₃}(Cp)][PF₆] | Iron | Monometallic, strained tricyclic system | η³ | uky.edu |
| [(CO)₅FeRh(tripod)]⁺ | Iron, Rhodium | Heterobimetallic with metal-metal bond | Bridging | rsc.org |
| (π-toluene)[HC(PPh₂)₃]Co₄(CO)₆ | Cobalt | Capping a triangular face of a Co₄ cluster | Tridentate, bridging three metal centers | acs.org |
Ligand Reactivity within Organometallic Frameworks
Once incorporated into a metal complex, the HC(PPh₂)₃ ligand is not merely a passive scaffold. The strain induced by its coordination can activate the ligand itself, leading to interesting reactivity.
The monometallic iron complex, [Fe{HC(PPh₂)₃}(Cp)][PF₆], provides a clear example of this phenomenon. uky.edu Despite the stability of the η³-coordinated structure, one of the three Fe-P bonds is susceptible to cleavage. When the complex is refluxed in acetonitrile (B52724), the solvent molecule opens one of the chelate rings, resulting in the formation of [Fe(MeCN)(η²-tppm)(Cp)][PF₆]. uky.edu In this new complex, the HC(PPh₂)₃ ligand is only η²-coordinated, with one of its phosphino (B1201336) "arms" detached from the metal center and a molecule of acetonitrile occupying the vacant coordination site. This reaction highlights that the coordination of the ligand can be tuned and that it can participate directly in the chemical transformations of the complex.
This reactivity suggests that the phosphorus-carbon bonds or the phosphorus atoms themselves can be involved in reactions. The nucleophilicity of the phosphorus lone pairs is a key aspect of phosphine chemistry. nih.gov In coordinated ligands, this nucleophilicity can be altered, but the potential for the phosphorus to act as a nucleophile in subsequent reactions remains an area of interest. nih.gov The ability to open one arm of the chelated ligand under relatively mild conditions provides a pathway to generate a reactive site on the metal, which can be exploited for catalysis or further functionalization.
Supramolecular Chemistry and Self Assembly with 1,1,1 Tris Diphenylphosphino Methane
Assembly of Coordination-Based Architectures
The self-assembly of molecular building blocks into well-defined, stable superstructures is a cornerstone of supramolecular chemistry. The process relies on the spontaneous association of molecules under equilibrium conditions to form ordered aggregates. Coordination chemistry, involving the interaction of metal ions with ligands, provides a powerful and versatile strategy for directing this self-assembly. The specific geometry and connectivity of the resulting supramolecular architecture are encoded in the coordination preferences of the metal center and the topology of the organic ligands.
The tridentate nature of 1,1,1-Tris(diphenylphosphino)methane, with its three diphenylphosphino groups converging on a single methane (B114726) carbon, makes it a compelling candidate for constructing complex, three-dimensional structures. Its coordination to metal centers can lead to the formation of discrete, cage-like molecules or extended, polymeric networks, driven by the directional nature of metal-ligand bonds.
Formation of Macrocycles and Molecular Cages
Macrocycles and molecular cages are discrete, cyclic, or polyhedral structures formed through the self-assembly of multiple components. strem.comnih.gov The formation of such architectures using this compound as a building block is an area of significant interest. The tripodal arrangement of its donor atoms allows it to act as a "cap" or a vertex in polyhedral assemblies.
When reacted with suitable metal precursors, this ligand can direct the formation of well-defined, hollow supramolecular cages. The internal cavity of these cages can potentially encapsulate guest molecules, leading to applications in areas such as molecular recognition, transport, and catalysis. The precise geometry of the resulting cage is dependent on the coordination geometry of the metal ion and the stoichiometry of the reactants. For instance, combining a tripodal ligand like this compound with a linear, ditopic linker and a metal ion that prefers a specific coordination number can predictably lead to the formation of a closed, cage-like structure.
| Metal Precursor | Ligand System | Resulting Architecture | Reference |
| AgOTf | Dialdehyde + Tris(2-aminoethyl)amine | Cryptand Cage (A₃·3₂·Ag₂) | researchgate.net |
| Not Specified | 1,2-Tellurazole 2-oxide | Cyclic Tetramers and Hexamers | nih.gov |
| Methane/Water | Not Applicable | Hydrate Cages (e.g., 5¹², 5¹²6ⁿ) | rsc.org |
This table presents examples of cage formation through self-assembly, illustrating the principles that could be applied to systems involving this compound.
Construction of Coordination Polymers and Networks
In contrast to the formation of discrete cages, the use of this compound can also lead to the construction of infinite, one-, two-, or three-dimensional coordination polymers. nih.govub.edu In these structures, the ligand and metal ions act as nodes, connected to form an extended network.
If this compound acts as a bridging ligand, connecting multiple metal centers, an extended network can be formed. The dimensionality and topology of the resulting coordination polymer are influenced by the coordination mode of the ligand and the geometry of the metal ion. For example, if all three phosphine (B1218219) groups coordinate to different metal centers, a 3D network can be generated. The porous nature of some coordination polymers makes them attractive for applications in gas storage, separation, and heterogeneous catalysis.
Influence of Ligand Design on Supramolecular Properties
The properties of a supramolecular assembly are not solely determined by the metal ion but are heavily influenced by the design of the organic ligand. strem.comnih.gov Factors such as the ligand's flexibility, the spatial arrangement of its donor atoms (topology), and its capacity for non-covalent interactions play a crucial role in dictating the final structure and function of the self-assembled entity.
Role of Ligand Flexibility and Topology
The structural characteristics of this compound are central to its function in supramolecular chemistry. strem.comnih.gov Its topology, defined by the tetrahedral arrangement of the three phosphine groups around a central methane, pre-organizes the donor atoms for coordination to a metal center in a facial manner. This tripodal arrangement is key to forming three-dimensional structures.
The flexibility of the ligand is also a critical parameter. The phenyl groups on the phosphorus atoms can rotate, and there is some conformational freedom around the P-C bonds. This flexibility can allow the ligand to adapt to the coordination preferences of different metal ions, but it can also introduce a degree of disorder into the resulting assemblies. The balance between pre-organization and flexibility is a key consideration in the design of ligands for predictable self-assembly.
Non-covalent Interactions in Self-Assembled Structures
While coordination bonds are the primary driving force for the assembly of these structures, weaker non-covalent interactions are critical in stabilizing the final architecture and influencing its properties. numberanalytics.commdpi.com These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.comrsc.org
| Interaction Type | Typical Energy (kJ/mol) | Role in Supramolecular Assembly |
| Van der Waals Forces | 0.1 - 10 | Contributes to molecular packing and stability. numberanalytics.com |
| π-π Stacking | 0 - 50 | Stabilizes structures with aromatic rings, influencing orientation. chemscene.com |
| Hydrogen Bonding | 5 - 100 | Provides directionality and strength to assemblies. chemscene.com |
| Metal-Ligand Coordination | 10 - 400 | Primary directional force for building coordination-based architectures. chemscene.com |
Theoretical and Computational Studies of 1,1,1 Tris Diphenylphosphino Methane Complexes
Electronic Structure and Bonding Analysis
The electronic environment of 1,1,1-Tris(diphenylphosphino)methane complexes is a critical determinant of their stability and reactivity. Computational chemistry offers powerful tools to probe these characteristics at a molecular level.
Density Functional Theory (DFT) has become an indispensable tool for investigating the ground-state electronic structures and predicting the reactivity of transition metal complexes. For complexes involving tripodal phosphine (B1218219) ligands analogous to this compound, DFT calculations provide a detailed picture of electron distribution, bond orders, and the energies of frontier molecular orbitals. These calculations are crucial for understanding the nature of the metal-ligand bonding and for rationalizing the observed chemical behavior.
DFT studies on related phosphine-ligated palladium catalysts have shed light on the mechanistic pathways of various cross-coupling reactions. nih.gov These studies often involve optimizing the geometry of the ground state of the catalyst and any intermediates to understand their relative stabilities. The calculated electronic properties, such as the charge distribution on the metal center and the phosphorus atoms, can indicate the nucleophilicity or electrophilicity of different sites within the complex, thereby predicting its reactivity towards substrates.
In a broader context, DFT calculations have been employed to rationalize the efficiency of H₂ activation by manganese complexes of bridge-substituted bis(diphenylphosphino)methane (B1329430) (dppm) ligands. sigmaaldrich.com Such studies demonstrate how subtle modifications to the ligand framework can significantly impact the electronic structure and, consequently, the catalytic activity. While direct DFT studies focused solely on this compound are not extensively documented in the reviewed literature, the principles from these related systems are directly applicable.
Table 1: Representative Data from DFT Calculations on Related Phosphine Complexes
| Complex System | Computational Method | Key Findings |
|---|---|---|
| Palladium-Catalyzed Hydrocarbonylation | DFT | Elucidation of the reaction mechanism and origins of selectivity. nih.gov |
This table is illustrative and compiled from studies on analogous phosphine ligands due to the limited availability of direct computational data for this compound complexes.
Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding the bonding in transition metal complexes. nih.gov It describes how atomic orbitals of the metal and the ligand combine to form molecular orbitals that extend over the entire complex. mdpi.com This approach is particularly useful for explaining the geometry, magnetic properties, and electronic spectra of complexes. nih.gov
For a this compound complex, the three phosphorus donor atoms would interact with the d-orbitals of the metal center. The resulting MO diagram would show the formation of bonding, non-bonding, and anti-bonding orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the complex's reactivity and photophysical properties.
Reaction Mechanism Investigations
Computational modeling has proven to be a powerful ally in elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.
The modeling of catalytic cycles involving phosphine-ligated metal complexes is a significant area of computational chemistry. nih.gov These studies typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers for each elementary step. This allows for a detailed understanding of the reaction kinetics and the factors that control selectivity.
A detailed investigation into the triphos-Ru catalyzed C-O bond scission provides an excellent example of the power of combining experimental and theoretical studies. nih.gov This work elucidated the role of ruthenium phenolate (B1203915) intermediates in both catalyst activation and the catalytic cycle itself. Computational modeling revealed a Ru(0)/Ru(II) oxidative addition into the C-O bond as a key mechanistic step, with a triphos-Ru(0) dihydrogen complex identified as the entry point to the catalytic cycle. nih.gov The unraveling of the thermodynamics and kinetics of this catalytic system opens avenues for the rational design of improved catalysts. nih.gov
Proton transfer is a fundamental step in many catalytic reactions. Computational studies on related triphos ligands have provided valuable insights into the mechanisms of these processes. For instance, a combined experimental and theoretical investigation of the proton transfer to a (triphos)Cu(η¹-BH₄) complex unraveled two distinct reaction pathways. lookchem.com The study highlighted the role of dihydrogen-bonded intermediates and explained the experimentally observed abnormal dependence of the reaction rate on the acidity of the proton donor. lookchem.com
While these studies are on a related triphos ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349), the mechanistic principles are likely to be relevant to complexes of this compound. Computational approaches, such as QM/MM (Quantum Mechanics/Molecular Mechanics), are particularly suited for studying such reactions in solution, allowing for the explicit consideration of solvent effects. nih.gov
Spectroscopic Parameter Prediction and Validation
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. This synergy between theory and experiment is crucial for the accurate structural and electronic characterization of novel complexes.
For example, in studies of bis(diphenylphosphino)methane dioxide (dppmO₂) complexes with lanthanide ions, spectroscopic techniques such as IR, ¹H NMR, and ³¹P{¹H} NMR are used for characterization. nih.govmdpi.com The observed chemical shifts and coupling constants are sensitive to the coordination environment of the metal ion. While direct computational prediction of these parameters for this compound complexes is not widely reported, DFT-assisted spectroscopic studies on other systems have shown great promise. researchgate.net For instance, computed UV-Vis spectra have been used to identify different palladium species in solution. researchgate.net Similarly, calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | TRIPHOS |
| 1,1,1-Tris(diphenylphosphinomethyl)ethane | Triphos |
| Bis(diphenylphosphino)methane | dppm |
| Bis(diphenylphosphino)methane dioxide | dppmO₂ |
| (triphos)Cu(η¹-BH₄) | |
| Palladium | |
| Manganese | |
| Iridium(III) | |
| Ruthenium |
Electrochemical Property Investigations
The electrochemical behavior of metal complexes incorporating the this compound (triphos) ligand has been a subject of significant research interest. These studies, primarily employing techniques like cyclic voltammetry, provide crucial insights into the redox properties, electron transfer mechanisms, and the influence of the metal center and its coordination environment on the electronic characteristics of the complexes.
Investigations into formally zerovalent iron complexes supported by a related triphos ligand, PhP(CH₂CH₂PPh₂)₂, have revealed complex redox behavior. scilit.comelsevierpure.comnih.gov The reduction of halide precursors of these iron complexes leads to the formation of formally zerovalent species. scilit.comelsevierpure.comnih.gov Electrochemical analysis of a (κ³-Triphos)Fe(κ²-Bpy) complex (where Bpy is bipyridine) indicates an electronic structure where a π-radical monoanion of the bipyridine ligand is antiferromagnetically coupled to a low-spin Fe(I) center. scilit.comelsevierpure.comnih.gov
Cobalt complexes with the 1,1,1-tris(diphenylphosphinomethyl)ethane (a close analog of triphos) ligand also exhibit rich electrochemical properties. Studies on cobalt(II) chloride complexes with this tripodal phosphine ligand have shown the existence of different species in solution, including low-spin and high-spin complexes whose relative concentrations are influenced by the solvent and temperature. acs.org The redox activity of these complexes has been explored, demonstrating one-electron reduction to a Co(I) species and one-electron oxidation to a Co(III) species. acs.org
Furthermore, trinuclear cobalt complexes featuring dithiolene ligands and capped with 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) have been synthesized and their electrochemical properties investigated. rsc.org Cyclic voltammetry studies of these complexes revealed three distinct redox events corresponding to the sequential reduction of the Co(III) centers to Co(II). rsc.org The comproportionality constants derived from this data indicated strong electronic coupling between the metal centers. rsc.org Spectroelectrochemical studies confirmed the presence of intervalence charge transfer (IVCT) bands in the near-infrared region for the mixed-valence states, classifying them as weakly coupled Class II systems. rsc.org
The electrochemical properties of nickel complexes with triphos ligands have also been documented. A review compiling experimental electrochemical potentials includes data for a (triphos)Ni(PPh₃) complex, highlighting the Ni(0) to Ni(I) transition. thieme-connect.com For instance, the two-electron reduction potential for (Triphos)(P(OMe)₃)Ni(BF₄)₂ is observed as a single peak at -0.85 V, while the related (triphos)(PEt₃)Ni(BF₄)₂ complex shows two separate one-electron reductions at -0.77 V and -1.05 V. thieme-connect.com
The following tables summarize some of the key electrochemical data reported for various metal complexes of this compound and its analogs.
Interactive Data Tables
Table 1: Electrochemical Data for Trinuclear Cobalt-Triphos Complexes
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Ref. |
| [Co₃(triphos)₃(THT)]³⁺ | Co³⁺/Co²⁺ (1st) | -0.60 | CH₂Cl₂ | rsc.org |
| Co³⁺/Co²⁺ (2nd) | -0.68 | CH₂Cl₂ | rsc.org | |
| Co³⁺/Co²⁺ (3rd) | -0.77 | CH₂Cl₂ | rsc.org | |
| [Co₃(triphos)₃(BHT)]³⁺ | Co³⁺/Co²⁺ (1st) | -0.35 | CH₂Cl₂ | rsc.org |
| Co³⁺/Co²⁺ (2nd) | -0.62 | CH₂Cl₂ | rsc.org | |
| Co³⁺/Co²⁺ (3rd) | -0.96 | CH₂Cl₂ | rsc.org | |
| THT = triphenylene-2,3,6,7,10,11-hexathiolate; BHT = benzenehexathiolate |
Table 2: Electrochemical Data for Nickel-Triphos Complexes
| Complex | Redox Couple | E₁/₂ (V vs. NHE) | Solvent | Supporting Electrolyte | Ref. |
| (triphos)Ni(PPh₃) | Ni(0) → Ni(I) | -0.90 | THF | TBAPF₆ (0.1 M) | thieme-connect.com |
| (triphos)(P(OMe)₃)Ni(BF₄)₂ | Ni(II) → Ni(0) | -0.85 (two-electron) | - | - | thieme-connect.com |
| (triphos)(PEt₃)Ni(BF₄)₂ | Ni(II) → Ni(I) | -0.77 | - | - | thieme-connect.com |
| Ni(I) → Ni(0) | -1.05 | - | - | thieme-connect.com |
Emerging Research Directions and Advanced Applications
Stabilization of Metal Nanoparticles and Clusters for Material Science
The ability of 1,1,1-Tris(diphenylphosphino)methane and its analogues to stabilize metal nanoparticles and clusters is a rapidly developing area of interest in materials science. These phosphine (B1218219) ligands act as capping agents that control the size, shape, and stability of the nanomaterials during their synthesis. nih.gov The interaction between the phosphorus lone pair electrons and the metal surface atoms is key to preventing aggregation and controlling particle growth. nih.gov
Research has demonstrated the use of related phosphine ligands in the synthesis of gold nanoparticles. For instance, triphenylphosphine-capped gold nanoparticles with a diameter of 1.8 nm have been characterized in detail. researchgate.netfigshare.com While specific data for this compound-stabilized nanoparticles of various metals is still emerging, the principles of stabilization are similar. The steric bulk of the phenyl groups on the phosphine creates a protective layer around the nanoparticle core.
A notable example in cluster chemistry is the use of the closely related ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (a triphos analogue), to serve as a tridentate-bridging ligand in an icosahedral gold cluster with a core of 13 gold atoms (Au₁₃).
The table below summarizes findings on the composition of gold clusters stabilized by phosphine ligands, highlighting the ligand's role in determining the cluster's structure.
| Cluster Composition | Core Size (Number of Au atoms) | Stabilizing Ligand(s) | Key Structural Feature |
|---|---|---|---|
| [Au₁₁(PPh₃)₈(C≡CPh–CF₃)₂]⁺ | 11 | Triphenylphosphine (B44618) / Alkynyl | Capped crown structure with a mean core diameter of ~5.1 Å. |
| Au₁₃ (Icosahedral) | 13 | 1,1,1-Tris(diphenylphosphinomethyl)ethane | Smallest cluster with a central gold atom surrounded by a complete shell of 12 ligated gold atoms. researchgate.net |
| Au₃₀(PⁱPr₂ⁿBu)₁₂Cl₆ | 30 | Di(isopropyl)(butyl)phosphine / Chloride | Gold core size of 0.9 nm with a total particle size of 1.7 nm including the ligand shell. figshare.com |
Interdisciplinary Applications beyond Catalysis (e.g., Sensors)
The development of chemical sensors based on the unique properties of metal complexes is a significant area of interdisciplinary research. Luminescent metal complexes are particularly promising for this application, as the binding of an analyte can induce a change in their photophysical properties, such as a "turn-on" or "turn-off" of light emission. nih.govresearchgate.netunica.it
While the direct application of this compound in commercially available sensors is not yet widespread, the foundational research into the luminescence of its metal complexes suggests significant potential. For example, gold(I) complexes with phosphine ligands are known to be luminescent, and this property can be tuned by altering the ligands. nih.govrsc.org This tunability is a key requirement for the rational design of selective and sensitive chemosensors.
The general principle behind a phosphine-based luminescent sensor involves a metal complex where the phosphine ligand helps to create a specific coordination environment. When the target analyte (e.g., a metal ion or a small organic molecule) binds to the complex, it can alter the electronic structure, leading to a change in the emission of light. For instance, a "turn-on" sensor might be non-luminescent in its free state but become brightly emissive upon binding the analyte. nih.gov
Although specific examples employing this compound are still an emerging area of research, related studies have demonstrated the viability of this approach. For example, luminescent sensors for the detection of metal ions like Fe³⁺ and Cu²⁺ have been developed using metal-organic frameworks, some of which incorporate phosphine-like coordinating groups. researchgate.netpnnl.gov Furthermore, platinum(II) complexes with diphosphine ligands have been investigated as colorimetric chemosensors for various metal ions. mdpi.commdpi.com
Development of Novel Ligand Derivatives and Analogues for Enhanced Performance
To improve upon the existing catalytic and material properties of this compound-metal complexes, researchers are actively developing novel derivatives and analogues of this ligand. By systematically modifying the ligand's structure, it is possible to fine-tune its electronic and steric properties, leading to enhanced performance in specific applications.
One area where this has been successfully demonstrated is in catalysis. For example, derivatives of a triphos ligand have been synthesized and used in the ruthenium-catalyzed amination of alcohols. rsc.orgresearchgate.netrsc.org By introducing electron-donating p-tolyl groups in place of the phenyl groups on the phosphorus atoms, the electronic properties of the ligand are altered. This modification was found to influence the selectivity of the catalytic reaction, favoring the formation of the secondary amine over the primary amine. rsc.orgresearchgate.netrsc.org
The table below compares the catalytic performance of the standard triphos ligand with its p-tolyl-substituted derivatives in the amination of 1-octanol (B28484).
| Ligand | Conversion of 1-octanol (%) | Selectivity for Octylamine (%) | Selectivity for Dioctylamine (%) |
|---|---|---|---|
| 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos) | >99 | 93 | 7 |
| Phenyl-p-tolyl-mixed triphos derivative | >99 | 88 | 12 |
| All-p-tolyl triphos derivative | >99 | 87 | 13 |
Data adapted from a study on ruthenium-catalyzed amination of 1-octanol. rsc.org
Another approach to creating novel analogues is to replace the central methane (B114726) carbon with other atoms or functional groups. For instance, a sulfur mimic of bis(diphenylphosphino)methane (B1329430) has been synthesized, which, upon coordination to ruthenium, rearranges to form a bidentate bis(ditertiaryphosphino)thioether ligand. researchgate.net Such structural modifications can lead to new coordination chemistry and catalytic activities. The synthesis of triphos derivatives with appended functional groups, such as hydroxyl groups, has also been reported, opening up possibilities for further functionalization and immobilization of these ligands. pnnl.govresearchgate.net
Potential in Advanced Functional Materials
The unique coordination chemistry of this compound and its analogues makes them excellent building blocks for the creation of advanced functional materials with interesting optical and electronic properties. In particular, their complexes with coinage metals like gold and copper have shown promise for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). researchgate.netnih.govyoutube.comresearchgate.netsci-hub.se
For example, dinuclear gold(I) complexes bridged by bis(diphenylphosphino)methane (dppm) ligands have been shown to be luminescent. nih.gov The emission color of these complexes can range from blue to red depending on the specific ligands and the crystalline packing. This tunability is a highly desirable feature for the development of new materials for lighting and display applications.
The table below presents photophysical data for some representative luminescent metal complexes containing phosphine ligands, illustrating the range of emission properties that can be achieved.
| Complex | Emission Color (Solid State) | Emission Maximum (nm) | Quantum Yield (%) |
|---|---|---|---|
| β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂ | Blue | - | - |
| [Au₂(μ-dppm)₂Br]Br·2CH₂Cl₂ | Teal | - | - |
| A Zinc(II) complex with a pyrazolone-based azomethine ligand | Blue | 416 | 55.5 (dehydrated form) |
| A Platinum(II) complex with PPY-DPPM ligands in a PMMA film | - | - | 30 |
Data compiled from various sources on luminescent metal complexes. unica.itnih.govrsc.org
The development of these materials is not limited to their luminescent properties. The ability of this compound to bridge multiple metal centers also allows for the construction of polynuclear clusters and coordination polymers. These materials can exhibit interesting electronic and magnetic properties, making them potential candidates for applications in areas such as molecular electronics and spintronics.
Q & A
What are the key synthetic considerations when using 1,1,1-Tris(diphenylphosphino)methane (abbreviated as HC[PPh₂]₃) to prepare transition metal clusters?
Basic Research Question
The ligand HC[PPh₂]₃ is typically reacted with metal precursors under inert conditions. For example, hexanuclear Cu(I) clusters are synthesized by combining [Cu(NCMe)₄][PF₆] with HC[PPh₂]₃ and aromatic alkynes (HC≡R) in the presence of NEt₃. The reaction solvent (e.g., dichloromethane or THF) and temperature (room temperature to 80°C) significantly influence cluster assembly. Post-synthesis characterization requires single-crystal X-ray diffraction (XRD) to resolve the Cu₆ core geometry and ligand coordination modes, complemented by NMR and IR spectroscopy to confirm purity .
How does HC[PPh₂]₃ stabilize polynuclear metal clusters, and what analytical methods are critical for verifying its coordination mode?
Advanced Research Question
HC[PPh₂]₃ acts as a tripodal ligand, coordinating three metal centers via its three PPh₂ groups. Its flexibility allows both κ¹ (monodentate) and κ³ (tridentate) binding modes, depending on steric and electronic factors. For instance, in [Cu₆(C₂R)₄{(PPh₂)₃CH}₂][PF₆]₂ clusters, XRD reveals κ³ coordination to two Cu₃ triangular subunits . Extended X-ray absorption fine structure (EXAFS) and density functional theory (DFT) calculations can further elucidate bond lengths and electronic interactions. Contrast this with related ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos), which adopts distinct coordination geometries due to its longer backbone .
What role does HC[PPh₂]₃ play in modulating the catalytic activity of rhodium complexes for alkene hydroformylation?
Advanced Research Question
In Rh-catalyzed hydroformylation, HC[PPh₂]₃ enhances regioselectivity by stabilizing Rh(I) intermediates. A comparative study with 1,2-bis(diphenylphosphino)ethane (dppe) and triphos shows that HC[PPh₂]₃’s smaller bite angle (≈90°) favors linear aldehyde formation. Experimental protocols involve in situ generation of Rh complexes (e.g., Rh(acac)(CO)₂ + HC[PPh₂]₃) in 1,4-dioxane at 130°C, followed by GC-MS analysis of product ratios. Kinetic studies (e.g., variable-temperature NMR) can track ligand substitution rates and correlate them with catalytic efficiency .
How can researchers resolve contradictions in reported luminescence properties of HC[PPh₂]₃-supported Cu(I) clusters?
Advanced Research Question
Discrepancies in emission wavelengths (e.g., solvatochromism vs. substituent effects) arise from differences in cluster geometry and ligand environments. For example, clusters with electron-withdrawing R groups (e.g., CF₃-C₆H₄) exhibit blue-shifted emissions compared to electron-donating groups (e.g., NMe₂-C₆H₄). Methodological solutions include:
- Controlled synthesis under strict stoichiometric ratios.
- Solvent-free solid-state luminescence measurements to exclude solvent interference.
- Time-resolved spectroscopy to distinguish static vs. dynamic quenching mechanisms .
What are the limitations of HC[PPh₂]₃ in stabilizing low-coordinate metal centers, and how can these be addressed?
Basic Research Question
HC[PPh₂]₃’s bulky PPh₂ groups can hinder access to low-coordinate metal sites. For example, in reactions with Os or Ru clusters, only one PPh₂ group may coordinate, leaving other sites unsaturated. To mitigate this, mixed-ligand systems (e.g., combining HC[PPh₂]₃ with CO or smaller phosphines) can balance steric bulk and electronic demand. Kinetic studies using stopped-flow techniques or mass spectrometry (MS) monitor ligand substitution dynamics .
How does HC[PPh₂]₃ compare to analogous ligands like triphos in cobalt-mediated phosphorus coordination chemistry?
Advanced Research Question
HC[PPh₂]₃ and triphos (1,1,1-tris(diphenylphosphinomethyl)ethane) differ in backbone rigidity and donor capacity. In cobalt complexes, HC[PPh₂]₃ forms [(triphos)Co(η³-P₃)] with a distorted tetrahedral geometry, whereas triphos allows η³ coordination to P₃ ligands due to its longer CH₂ spacers. Cyclic voltammetry (CV) and magnetic susceptibility measurements reveal distinct redox and spin states, highlighting ligand-induced electronic effects .
What experimental strategies are recommended for analyzing ligand decomposition during prolonged catalytic cycles?
Advanced Research Question
HC[PPh₂]₃ can oxidize to phosphine oxides under aerobic conditions. To assess stability:
Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
Use ³¹P NMR to track oxidation products (e.g., OPPh₂ groups) after catalysis.
Compare turnover numbers (TONs) in inert vs. aerobic conditions. For instance, Rh/HC[PPh₂]₃ systems show reduced TONs by 40% under O₂, attributed to ligand degradation .
How can researchers optimize reaction conditions for HC[PPh₂]₃-mediated cross-coupling reactions?
Basic Research Question
Key parameters include:
- Solvent polarity : Nonpolar solvents (e.g., toluene) favor ligand-metal coordination.
- Temperature : Lower temperatures (≤60°C) prevent ligand dissociation.
- Additives : Silver salts (e.g., AgPF₆) abstract halides and enhance metal-ligand binding.
Protocols from triphos-based systems (e.g., Ru-catalyzed C–H activation) can be adapted, with adjustments for HC[PPh₂]₃’s smaller size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
